molecular formula C9H7NO2 B1584021 5,6-Methylenedioxyindole CAS No. 267-48-1

5,6-Methylenedioxyindole

Cat. No. B1584021
CAS RN: 267-48-1
M. Wt: 161.16 g/mol
InChI Key: BGUGGEACYAZDOQ-UHFFFAOYSA-N
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Description

5,6-Methylenedioxyindole is a chemical compound with the molecular formula C9H7NO2 . It is a tan-colored solid .


Synthesis Analysis

The synthesis of 5,6-Methylenedioxyindole involves several steps. The reaction conditions include the use of sodium hydroxide in N,N-dimethyl-formamide at 60°C for 2 hours . After the reaction, the solvent is removed under reduced pressure, and the product is extracted with MTBE. The organic phases are combined and washed with water. The product is then filtered with silica gel, dried, and obtained as a white solid .


Molecular Structure Analysis

The molecular structure of 5,6-Methylenedioxyindole contains a total of 21 bonds. There are 14 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 2 aromatic ethers, and 1 pyrrole .


Chemical Reactions Analysis

The chemical reactions involving 5,6-Methylenedioxyindole are complex and can vary depending on the conditions and reactants used .


Physical And Chemical Properties Analysis

5,6-Methylenedioxyindole has a molecular weight of 161.16 . It is a tan-colored solid .

Scientific Research Applications

Synthesis in Melanogenic Pathways

5,6-Carbonyldioxyindole, a derivative of 5,6-dihydroxyindole, plays a critical role in melanin synthesis. As a stable crystalline solid, it hydrolyzes into 5,6-dihydroxyindole, which is a key intermediate in the biosynthetic pathway from tyrosine to melanin (Lutz et al., 1984).

Cancer Research

Studies have shown that derivatives of 5,6-dihydroxyindole, like 3-formyl-2-phenylindoles, inhibit tubulin polymerization, a crucial process in cell division. This indicates potential use in cancer research, particularly in developing anti-cancer agents (Gastpar et al., 1998).

Neurochemistry

5,6-Dihydroxyindole has been studied for its role in neurochemistry. For example, the conversion of dopamine to 5,6-hydroxyindole is relevant in understanding dopamine metabolism in various physiological and pathological conditions (Bischoff & Torres, 1962).

Enzymatic Studies

5,6-Dihydroxyindole has been used in studies of enzyme inactivation, particularly involving catechol O-methyltransferase (COMT), which plays a significant role in the metabolism of catecholamines. Understanding the interaction of 5,6-dihydroxyindoles with COMT can offer insights into neurodegenerative diseases and psychiatric disorders (Borchardt & Bhatia, 1982).

Analytical Chemistry

The analytical characterization of N,N-diallyltryptamine and its derivatives, including 5,6-Methylenedioxyindole, has been crucial in developing analytical methods for newly emerging psychoactive substances. These methods are essential for both clinical and non-clinical research (Brandt et al., 2017).

Neuropharmacology

5-Hydroxyindole, related to 5,6-dihydroxyindole, has been shown to potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors, which are crucial for understanding neurotransmission and potential therapeutic applications for neurological disorders (Zwart et al., 2002).

Safety And Hazards

5,6-Methylenedioxyindole is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, medical help should be sought immediately .

Future Directions

Indole alkaloids, such as 5,6-Methylenedioxyindole, represent a large subset of natural products. Many of these alkaloids are biologically active and have potential as novel therapeutics . Future research may focus on the isolation and characterization of novel indole alkaloids, as well as the synthesis of indole-containing derivatives and their bioactivities .

properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHORPNRVSDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949519
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Methylenedioxyindole

CAS RN

267-48-1
Record name 5H-1,3-Dioxolo[4,5-f]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Methylenedioxyindole
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Record name 2H,5H-[1,3]Dioxolo[4,5-f]indole
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Record name 5H-1,3-dioxolo[4,5-f]indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
H Burton, JA Duffield - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… 5 : 6-Methylenedioxyindole and its 2-Methyl Derivative. … 5 : 6-Methylenedioxyindole (I1 ; R = H).-6 : 8-Dinitro-3 : 4-methylenedioxystyrene (4 g.) was dissolved in boiling 80% acetic acid …
Number of citations: 15 pubs.rsc.org
MT Sung, JA Parker - … of the National Academy of Sciences, 1972 - National Acad Sciences
Association constants for 1:1 molecular complexes formed between 1,3,5-trinitrobenzene and various methoxy-substituted indoles have been determined by chemical-shift …
Number of citations: 19 www.pnas.org
H Burton, JA Duffield, PFG Praill - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… At the time of Harley-Mason's publication we had used freshly prepared, dry pyridine hydrochloride to remove the methylene group from 5 : 6-methylenedioxyindole and its 2-methyl …
Number of citations: 2 pubs.rsc.org
SS Salgar, JR Merchant - Journal für Praktische Chemie, 1961 - Wiley Online Library
A number of adducts have been obtained by the condensation of indole, 2‐Methyl‐indole, 2‐Phenylindole, 5,6‐Methylenedioxyindole and 5,6‐Methylenedioxy‐2‐methyl‐indole with …
Number of citations: 8 onlinelibrary.wiley.com
YH Zhu, SF Cheng, JG Pu… - Yao xue xue bao …, 1979 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
FAF da Rosa, RA Rebelo… - Journal of the Brazilian …, 2003 - SciELO Brasil
The synthesis of 5,6-methylenedioxy-indol-3-yl-methanoic acid 8 and 5,6-methylenedioxy-indol-3-yl-acetic acid 13 is described. Piperonal was employed as starting material, and the …
Number of citations: 38 www.scielo.br
WB Lutz, CR Mcnamara, MR Olinger… - Journal of …, 1984 - Wiley Online Library
5,6‐Carbonyldioxyindole (4), a melanogenic derivative of 5,6‐dihydroxyindole (1), was synthesized by a procedure starting with 3,4‐methylenedioxycinnamic acid (5). Compound 4 is a …
Number of citations: 9 onlinelibrary.wiley.com
JD Bu'Lock, J Harley-Mason - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… However, neither 5 : 6-methylenedioxyindole-2-carboxylic acid nor its ethyl ester could be induced to react with quinones at all, and it appears that the reactivity of the 3-position is …
Number of citations: 119 pubs.rsc.org
DB Grotjahn - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
Twelve new N, N‐dialkylated‐5, 6‐methylenedioxytryptamines and N‐cyclopropyl‐5, 6‐methylenedioxytrypt‐amine were prepared as hybrids of known psychoactive phenylethylamines …
Number of citations: 10 onlinelibrary.wiley.com
CH OCH - chemistry.mdma.ch
Since the end of the last century tens of phenethylamines and hornologues, notably phenylisopropyiamines, have been synthesized and evaluated for psycho-tomimetic activity directly …
Number of citations: 0 chemistry.mdma.ch

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